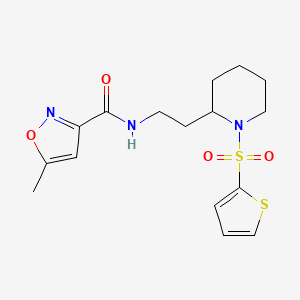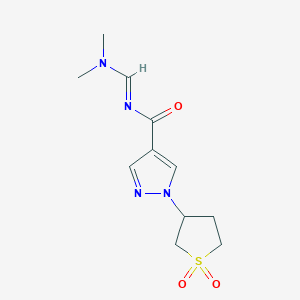
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol, also known as MPOPT, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol is not fully understood. However, studies have shown that 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has been shown to have a number of biochemical and physiological effects. Studies have shown that 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol can induce apoptosis, or programmed cell death, in cancer cells. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines that are involved in the inflammatory response. In addition, 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been shown to have low toxicity in animal studies. However, one limitation of using 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol. One area of research is in the development of more efficient synthesis methods for 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol. Another area of research is in the exploration of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol's potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol and its effects on different cell types.
Synthesis Methods
The synthesis of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with malononitrile to form 3-methoxyphenylacetonitrile. This compound is then reacted with 2-chloro-5-methylpyrimidine to form 6-(3-methoxyphenyl)-2-chloro-4-methylpyrimidine. The final step involves the reaction of this compound with sodium sulfide and sodium methoxide to form 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol.
Scientific Research Applications
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has been studied for its potential applications in scientific research. One of the areas of research is in the field of cancer treatment. Studies have shown that 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has anti-tumor activity and can inhibit the growth of cancer cells. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(3-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-19(23-21(28-14)15-7-4-3-5-8-15)13-29-22-24-18(12-20(26)25-22)16-9-6-10-17(11-16)27-2/h3-12H,13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXQPYIJVZJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)



![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)



![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)


![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)
![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)